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molecular formula C8H4F3NO4 B054900 3-nitro-4-(trifluoromethyl)benzoic Acid CAS No. 116965-16-3

3-nitro-4-(trifluoromethyl)benzoic Acid

Cat. No. B054900
M. Wt: 235.12 g/mol
InChI Key: NIWGMOJIGTUDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262412

Procedure details

A solution of 555 mg (2.36 mmol) of 3-nitro-4-(trifluoromethyl)benzoic acid (from Step B) in 10 mL of ethanol was treated with 1 mL of concentrated hydrochloric acid. The solution was stirred at reflux for 2 days, then cooled, and partitioned between ethyl acetate and H2O. The organic layer was washed successively with saturated NaHCO3, H2O, and brine. The ethyl acetate solution was then dried over Na2SO4 and concentrated to give 400 mg (64%) of the title compound as a pale yellow foam, homogeneous by TLC in 4:1 hexane-EtOAc; mass spectrum (EI) m/e 263 (M+). 200 MHz 1H NMR (CDCl3) δ1.43 (t, J=7.2 Hz, 3H), 4.46 (q, J=7.2 Hz, 2H), 7.92 (d, J=8 Hz, 1H), 8.36 (d, J=8 Hz, 1H), 8.49 (s, 1H).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[C:13]([F:16])([F:15])[F:14])[C:7]([OH:9])=[O:8])([O-:3])=[O:2].Cl.[CH2:18](O)[CH3:19]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[C:13]([F:14])([F:15])[F:16])[C:7]([O:9][CH2:18][CH3:19])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
555 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1C(F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and H2O
WASH
Type
WASH
Details
The organic layer was washed successively with saturated NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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